molecular formula C15H20F3N3O B8128428 (4-Amino-2-(trifluoromethyl)phenyl)(4-isopropylpiperazin-1-yl)methanone

(4-Amino-2-(trifluoromethyl)phenyl)(4-isopropylpiperazin-1-yl)methanone

Cat. No.: B8128428
M. Wt: 315.33 g/mol
InChI Key: MVFBQACHLXSNTK-UHFFFAOYSA-N
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Description

The compound (4-Amino-2-(trifluoromethyl)phenyl)(4-isopropylpiperazin-1-yl)methanone (CAS: 853297-04-8) is a methanone derivative featuring a 4-amino-2-(trifluoromethyl)phenyl group linked to a 4-isopropylpiperazine moiety. It is commercially available for research purposes, as noted in supplier catalogs from CymitQuimica and Ivychem . The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, while the amino (-NH₂) group may contribute to hydrogen bonding and solubility. The 4-isopropylpiperazine substituent introduces steric bulk and modulates pharmacokinetic properties, such as blood-brain barrier permeability.

Properties

IUPAC Name

[4-amino-2-(trifluoromethyl)phenyl]-(4-propan-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O/c1-10(2)20-5-7-21(8-6-20)14(22)12-4-3-11(19)9-13(12)15(16,17)18/h3-4,9-10H,5-8,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFBQACHLXSNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)C2=C(C=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-2-(trifluoromethyl)phenyl)(4-isopropylpiperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2-(trifluoromethyl)phenyl)(4-isopropylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohol derivatives .

Scientific Research Applications

(4-Amino-2-(trifluoromethyl)phenyl)(4-isopropylpiperazin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of (4-Amino-2-(trifluoromethyl)phenyl)(4-isopropylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The piperazine ring can interact with various biological pathways, contributing to the compound’s overall pharmacological effects .

Comparison with Similar Compounds

Structural Variations and Pharmacological Implications

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Compound Name Key Substituents Pharmacological Activity/Properties References
(4-Amino-2-(trifluoromethyl)phenyl)(4-isopropylpiperazin-1-yl)methanone (Target) - 4-Amino-2-(trifluoromethyl)phenyl
- 4-Isopropylpiperazine
Not explicitly reported; inferred CNS activity due to piperazine moiety
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) - Thiophene ring
- 4-(4-(Trifluoromethyl)phenyl)piperazine
Evaluated for receptor binding; thiophene may enhance π-π interactions with targets
(2-(4-Substituted phenyl)quinolin-4-yl)(4-isopropylpiperazin-1-yl)methanone - Quinoline core
- 4-Isopropylpiperazine
Potent PCSK9 inhibitor (IC₅₀ ~50 nM); potential for lipid-lowering therapies
(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone - 4-Aminophenyl
- 4-Methylpiperazine
Intermediate in kinase inhibitor synthesis; methyl group reduces steric hindrance vs. isopropyl
(3-(Trifluoromethyl)phenyl)(4-(4-hydroxyphenyl)piperazin-1-yl)methanone (Compound 18) - 3-(Trifluoromethyl)phenyl
- 4-(4-Hydroxyphenyl)piperazine
Hydroxyl group improves aqueous solubility; tested for serotonin receptor modulation
((2R,4S)-4-amino-2-(4-chlorobenzyl)piperidin-1-yl)(3,5-bis(trifluoromethyl)phenyl)methanone - 3,5-Bis(trifluoromethyl)phenyl
- Piperidine with 4-chlorobenzyl substitution
Complex structure with potential for high target specificity; data limited to synthetic reports

Key Findings from Comparative Analysis

Impact of Aryl Group Modifications: Replacing the 4-amino-2-(trifluoromethyl)phenyl group with a thiophene (Compound 21) or quinoline (PCSK9 inhibitor derivative) alters electronic properties and target engagement. Thiophene enhances aromatic stacking, while quinoline expands planar surface area for protein interaction .

Piperazine Substituent Effects :

  • 4-Isopropylpiperazine in the target compound provides greater lipophilicity than 4-methylpiperazine (as in ), favoring membrane permeability but possibly increasing metabolic clearance .
  • Piperazine-to-piperidine substitutions (e.g., ) introduce conformational rigidity, which may enhance receptor binding specificity .

Pharmacological Activity: The quinoline-based derivative () demonstrates nanomolar potency against PCSK9, a target for cholesterol management, highlighting the importance of the quinoline core in enzyme inhibition .

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